Cas no 82855-09-2 (5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol)
82855-09-2 structure
Product Name:5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
CAS No:82855-09-2
MF:C18H22O6
MW:334.363686084747
CID:988243
PubChem ID:9895264
Update Time:2025-04-20
5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
- 5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol
- Combretastatin, (+-)
- SCHEMBL19956
- B817373-K284
- CA 4DP;CA 4P;Combretastatin A4 disodium phosphate
- 82855-09-2
- NSC-600168
- NSC348103
- Combretastatin
- NSC600168
- CHEMBL151766
- Benzeneethanol (9CI),4,5-trimethoxyphenyl)-
- Combretastatin, (-)-
- 7O62J06F18
- COMBRETASTATIN [MI]
- (-)-Combretastatin
- DTXSID80897571
- SCHEMBL19955
- Benzeneethanol, 3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)-, (alphaR)-
- UNII-7O62J06F18
- Q5150954
- 3-Hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
- NSC 348103
- Benzeneethanol, 3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)-, (R)-
- CHEMBL246600
- BENZENEETHANOL, 3-HYDROXY-4-METHOXY-.ALPHA.-(3,4,5-TRIMETHOXYPHENYL)-, (R)-
- LGZKGOGODCLQHG-CYBMUJFWSA-N
- NSC-348103
- (R)-(-)-Combretastatin
- DB12596
- NS00068689
-
- Inchi: 1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m1/s1
- InChI Key: LGZKGOGODCLQHG-CYBMUJFWSA-N
- SMILES: O[C@@H](C1C=C(C(=C(C=1)OC)OC)OC)CC1C=CC(=C(C=1)O)OC
Computed Properties
- Exact Mass: 334.14163842g/mol
- Monoisotopic Mass: 334.14163842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 77.4Ų
Experimental Properties
- Density: 1.33
- Melting Point: 130-131°
- Specific Rotation: D26 -8.51° (c = 1.41 in chloroform)
5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
82855-09-2 (5-[(2R)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol) Related Products
- 10548-83-1(1-(3',4'-Dimethoxyphenyl)-1-propanol)
- 27391-16-8(threo-Guaiacylglycerol)
- 38916-91-5(erythro-Guaiacylglycerol)
- 121748-11-6(threo-1-C-Syringylglycerol)
- 20133-19-1(1-(3,4-Dimethoxyphenyl)propane-1,2-diol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent